1,1,1,2,2,3,3-heptafluoro-5-iodohexane

Vue d'ensemble

Description

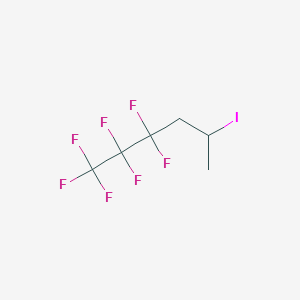

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane is a fluorinated organic compound with the molecular formula C6H6F7I. This compound is characterized by the presence of seven fluorine atoms and one iodine atom attached to a hexane backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

The synthesis of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane typically involves the fluorination of hexane derivatives followed by iodination. One common method includes the reaction of hexane with fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF). The resulting fluorinated hexane is then subjected to iodination using iodine or iodine monochloride (ICl) under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different fluorinated derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form partially or fully deiodinated products.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, leading to the formation of various oxidized fluorinated products.

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), and reaction temperatures ranging from -20°C to 100°C depending on the desired reaction .

Applications De Recherche Scientifique

Extraction Solvent

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane is utilized as a powerful extraction solvent in the refinement of natural extracts. It is particularly effective in selectively dissolving specific compounds from complex mixtures while minimizing the extraction of undesired materials. This property makes it valuable in the fragrance industry for extracting essential oils from flowers and plants .

Biotechnology

In biotechnology, this compound serves as a medium for enhancing gas solubility in liquid cultures. Its ability to dissolve gases more effectively than water allows for improved oxygenation in cell cultures. This application is crucial for increasing yields in biological processes that require high levels of oxygen .

Chemical Synthesis

The compound is also used in various chemical synthesis processes due to its stability and reactivity. As an iodofluorocarbon, it can participate in halogenation reactions and serve as a precursor for synthesizing other fluorinated compounds. Its unique properties facilitate reactions that are otherwise challenging with conventional solvents .

Fluoropolymer Production

This compound can be employed in the production of fluoropolymers. These materials exhibit excellent chemical resistance and thermal stability, making them suitable for applications in aerospace and automotive industries where durability under extreme conditions is required .

Case Study 1: Fragrance Industry

A study demonstrated the effectiveness of using this compound as an extraction solvent for jasmine oil. The solvent's ability to selectively extract aromatic compounds while avoiding unwanted constituents led to higher purity levels in the final product compared to traditional solvents like hexane .

Case Study 2: Cell Culture Enhancement

Research conducted on mammalian cell cultures indicated that using this iodofluorocarbon improved oxygen transfer rates significantly compared to standard media. The enhanced gas solubility facilitated better cell growth and productivity in bioreactors .

Comparative Analysis of Extraction Solvents

| Solvent Type | Efficiency | Selectivity | Environmental Impact |

|---|---|---|---|

| This compound | High | High | Moderate |

| Hexane | Moderate | Low | High |

| Ethanol | Low | Moderate | Low |

Mécanisme D'action

The mechanism of action of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane largely depends on its application. In chemical reactions, the fluorine atoms impart high electronegativity and stability to the compound, while the iodine atom serves as a reactive site for further chemical modifications. The molecular targets and pathways involved vary based on the specific use, such as binding to biological receptors in medicinal applications or interacting with other chemical species in synthetic processes .

Comparaison Avec Des Composés Similaires

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane can be compared with other fluorinated iodides such as:

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane: Similar in structure but with one less carbon atom, leading to different physical and chemical properties.

1,1,1,2,2,3,3-Heptafluoro-5-iodobutane: Another related compound with a shorter carbon chain, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct reactivity and stability, making it suitable for specialized applications in various fields .

Activité Biologique

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane (CAS No. 261503-73-5) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is part of a larger class of perfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. Understanding the biological activity of this compound is crucial for assessing its safety and potential applications in various fields, including medicine and environmental science.

The molecular structure of this compound features multiple fluorine atoms that enhance its hydrophobic characteristics. The presence of an iodine atom provides reactive sites for chemical interactions. These properties contribute to its potential biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes due to its fluorinated structure. It has been observed to inhibit certain enzymes by binding to their active sites, thereby modulating their catalytic activity.

- Cell Signaling Disruption : It affects cell signaling pathways by disrupting the function of membrane-bound receptors. This disruption can lead to altered signal transduction and changes in gene expression.

- Gene Expression Modulation : The compound may influence gene expression through interactions with transcription factors or other regulatory proteins. This interaction can modulate the transcription of target genes.

Study 1: Enzyme Inhibition

A study investigated the effects of this compound on specific metabolic enzymes. Results indicated that the compound significantly inhibited enzyme activity in vitro at concentrations as low as 10 µM. This inhibition was attributed to direct binding at the enzyme's active site.

Study 2: Cellular Metabolism

In another study focusing on cellular metabolism, exposure to varying concentrations of the compound resulted in altered metabolic profiles in cultured human liver cells. Notably, there was a marked decrease in glucose utilization and an increase in lactate production at higher concentrations (≥50 µM), suggesting a shift towards anaerobic metabolism.

Data Table: Summary of Biological Activity Findings

| Study | Biological Effect | Concentration (µM) | Outcome |

|---|---|---|---|

| Enzyme Inhibition | Inhibition of metabolic enzymes | 10 | Significant reduction in enzyme activity |

| Cellular Metabolism | Altered glucose utilization | ≥50 | Increase in lactate production |

| Gene Expression | Modulation of transcription factors | 25 | Altered expression of target genes |

Environmental and Health Implications

Research indicates that compounds like this compound may persist in the environment and bioaccumulate in living organisms. Epidemiological studies have linked PFAS exposure to various health issues such as altered immune function and reproductive toxicity . Given its structural similarities with other PFAS compounds that exhibit harmful biological effects, further investigation into the long-term impacts of this specific compound is warranted.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7I/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSGRNICLMHCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(F)(F)F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.